(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Description
The compound “(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone” is a benzothiazole-piperazine hybrid featuring a methanone linker connecting a 6-ethoxybenzo[d]thiazole moiety to a 2-phenoxyphenyl group. This structural framework is characteristic of bioactive molecules targeting enzymes such as monoacylglycerol lipase (MAGL) or carbonic anhydrases (CAs), as evidenced by related compounds in the literature . The ethoxy group at the 6-position of the benzothiazole ring enhances lipophilicity and metabolic stability, while the phenoxyphenyl moiety may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-2-31-20-12-13-22-24(18-20)33-26(27-22)29-16-14-28(15-17-29)25(30)21-10-6-7-11-23(21)32-19-8-4-3-5-9-19/h3-13,18H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBZVRLTGLRVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethoxybenzothiazole.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Coupling with Phenoxyphenyl Methanone: The final step involves coupling the piperazine derivative with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group on the benzothiazole ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone exhibit significant antimicrobial activity. The benzothiazole derivatives have been shown to interact with bacterial membranes, leading to cell death.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the compound's structural components significantly enhance its antimicrobial efficacy .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Similar thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various biochemical pathways, including the upregulation of pro-apoptotic proteins and the activation of caspase cascades.
Case Study: Apoptosis Induction
In vitro studies have shown that thiazole derivatives lead to S-phase arrest in the cell cycle and induce mitochondrial dysfunction, ultimately resulting in apoptosis in cancer cell lines .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which can be extrapolated to predict the behavior of this compound in biological systems.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes involved in inflammation and microbial growth. For example, it inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with bacterial cell wall synthesis pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxy group in the target compound likely enhances metabolic stability compared to methoxy or halogenated analogs (e.g., 9ca, 11a) .
- Thermal Stability : Higher melting points (>200°C) in sulfonyl-containing compounds (e.g., 9bb, 9ca) suggest increased crystallinity due to polar sulfonyl groups .
- Bioactivity Correlation : Thiazole-urea hybrids () exhibit urease inhibition, whereas sulfonyl-piperazine derivatives () show CA or anticancer activity, indicating scaffold-dependent target selectivity .
Biological Activity
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests diverse biological activities, particularly in the fields of pharmacology and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 438.55 g/mol. The structure includes a piperazine ring, a benzothiazole moiety, and a phenoxyphenyl group, which are known to contribute to various biological activities.
Biological Activities
Research indicates that compounds containing benzothiazole and piperazine structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies show that certain benzothiazole derivatives inhibit the growth of various bacterial strains with minimal inhibitory concentrations (MIC) as low as 50 µg/mL .
- Anticancer Properties : The compound's structural components suggest potential antiproliferative effects. In vitro studies have reported that similar benzothiazole derivatives exhibit cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 6.46 to 6.56 µM .
- Antipsychotic Effects : Piperazine derivatives are often explored for their neuropharmacological properties. Some studies suggest that modifications in the piperazine structure can enhance dopaminergic and serotonergic activity, potentially leading to antipsychotic effects.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as p56lck, which plays a crucial role in T-cell activation .
- Interaction with Receptor Sites : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and psychosis.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can protect cells from oxidative damage .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with ethoxy substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts .
- Anticancer Activity Assessment : In a study evaluating the antiproliferative effects on various cancer cell lines, compounds similar to this compound showed significant inhibition of cell growth, indicating potential for further development as anticancer agents .
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Contradictions : Some routes report using Pd catalysts for coupling (e.g., ), while others rely on SNAr without transition metals (). Solvent choice (e.g., DCM vs. ethanol) also impacts purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
| Technique | Application | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm piperazine linkage, ethoxy group, and aromatic substitution patterns. | - Piperazine protons: δ 2.5–3.5 ppm (multiplet). |
- Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃), δ 4.0–4.2 ppm (quartet, OCH₂) . |
| HRMS | Verify molecular ion ([M+H]⁺) and fragment patterns. | Exact mass: ~463.18 g/mol (C₂₆H₂₅N₃O₂S). Fragments at m/z 318 (benzo[d]thiazole-piperazine) and 145 (phenoxyphenyl) . |
| IR Spectroscopy | Identify carbonyl (C=O) and C-S/C-N stretches. | C=O: ~1680 cm⁻¹; benzo[d]thiazole C-S: ~680 cm⁻¹ . |
Contradictions : Some studies () emphasize HRMS for purity assessment, while others prioritize NMR for stereochemical confirmation .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?
Answer:
Methodological Framework :
Core Modifications :
- Benzo[d]thiazole : Replace ethoxy with methylsulfonyl () or chloro groups () to alter lipophilicity.
- Phenoxyphenyl : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
Biological Assays :
- In Vitro : Radioligand binding assays (e.g., 5-HT₁A or H₃ receptors) using HEK-293 cells. IC₅₀ values < 100 nM indicate high affinity .
- In Vivo : Behavioral models (e.g., forced swim test for antidepressants) at 10–50 mg/kg doses .
Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
Contradictions : notes that thienyl analogs show higher antimicrobial activity, but neurological targets may require phenoxy groups for blood-brain barrier penetration .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Stepwise Approach :
Assay Conditions : Compare buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK-293). For example, reports 5-HT₁A antagonism in HEK-293, while similar compounds in show variability in PC12 cells .
Concentration Ranges : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 1 µM) may arise from differences in compound solubility (DMSO vs. cyclodextrin carriers) .
Metabolic Stability : Use liver microsome assays (human vs. rodent) to assess first-pass metabolism. highlights rapid glucuronidation of ethoxy groups, reducing bioavailability .
Recommendation : Validate findings using orthogonal assays (e.g., patch-clamp electrophysiology alongside binding studies) .
Advanced: What computational strategies predict target interactions and off-target effects?
Answer:
| Method | Application | Workflow |
|---|---|---|
| Molecular Docking | Identify binding poses in 5-HT₁A or H₃ receptors. | Use AutoDock Vina with PDB IDs 6WGT (5-HT₁A) and 5X2D (H₃). Prioritize poses with hydrogen bonds to Asp116 (5-HT₁A) . |
| MD Simulations | Assess stability of ligand-receptor complexes. | Run 100 ns simulations in GROMACS; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) . |
| Off-Target Screening | Predict interactions with CYP450 isoforms. | Use SwissADME or admetSAR; focus on CYP3A4/2D6 inhibition risks . |
Contradictions : Docking may overestimate affinity due to rigid receptor models. MD simulations () better capture flexibility but require high computational resources .
Advanced: How to optimize pharmacokinetic properties without compromising activity?
Answer:
Strategies :
Bioisosteric Replacement :
- Replace ethoxy with trifluoromethoxy (improves metabolic stability) .
- Substitute phenoxy with pyridyl (enhances solubility) .
Prodrug Design : Mask the methanone carbonyl as a ketal or ester for improved absorption .
Formulation : Use nanoparticle encapsulation (PLGA polymers) to extend half-life .
Q. Validation :
- Plasma Stability : Incubate with 10% FBS; >80% remaining after 24 h indicates suitability for in vivo studies .
- Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s suggests oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
